molecular formula C17H18N2 B1385216 N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)amine CAS No. 1017791-19-3

N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)amine

Cat. No.: B1385216
CAS No.: 1017791-19-3
M. Wt: 250.34 g/mol
InChI Key: RKUUFEZQKGWYJD-UHFFFAOYSA-N
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Description

Introduction and Chemical Identity

Historical Context and Discovery

The development of N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)amine reflects the broader historical progression of indole chemistry, which has its roots in the mid-nineteenth century when indole itself was first discovered during the process of making dyes with indigo. The foundational work in indole chemistry began in 1866 when German chemist Adolf von Baeyer first isolated indole through a reaction of indigo, sulfuric acid and sulfuric anhydride, with the metabolite getting its name from the words "indigo" and "oleum". This early discovery established the framework for subsequent investigations into indole derivatives and their synthetic elaboration.

The specific compound this compound emerged as part of contemporary research efforts focused on expanding the chemical space of indole derivatives through systematic structural modifications. The compound was first registered in chemical databases in 2015, indicating its relatively recent synthesis and characterization. The development of this particular derivative reflects ongoing efforts in medicinal chemistry and pharmaceutical research to explore novel indole-based scaffolds with potential biological activities.

The synthesis and characterization of this compound represent part of the modern era of indole chemistry research, which has seen significant advances in synthetic methodologies since the initial structural determination of complex indole alkaloids. The first indole alkaloid, strychnine, was isolated by Pierre Joseph Pelletier and Joseph Bienaimé Caventou in 1818, though its correct structural formula was not determined until 1947. This historical progression demonstrates the evolution from natural product isolation to synthetic derivative development.

Chemical Classification and Nomenclature

This compound belongs to the class of synthetic indole derivatives, specifically categorized as a substituted aminomethylindole compound. The systematic nomenclature reflects the compound's structural architecture, which consists of an indole ring system substituted at the 6-position with a methyleneamine linker connected to a phenylethyl group. This classification places the compound within the broader category of indole alkaloids, which represent one of the largest classes of alkaloids with more than 4100 known different compounds.

The compound can be alternatively named as N-(1H-indol-6-ylmethyl)-2-phenylethanamine, reflecting different nomenclature conventions that emphasize either the indole or phenylethylamine structural components. This dual nomenclature approach highlights the compound's structural complexity and its relationship to both indole chemistry and phenylethylamine derivatives. The Chemical Abstracts Service registry system recognizes multiple synonymous names for this compound, including ZINC19737384 as an alternative identifier in chemical databases.

From a structural classification perspective, the compound represents a secondary amine derivative wherein the nitrogen atom forms connections to both an indole-6-ylmethyl group and a 2-phenylethyl group. This structural arrangement places it within the category of N,N-disubstituted amines, specifically those containing both indole and phenyl substituents. The presence of the indole heterocycle classifies it as a benzopyrrole derivative, while the phenylethyl component relates it to the broader family of phenethylamine compounds.

Registration and Identification Parameters

CAS Registry Number (1017791-19-3)

The Chemical Abstracts Service registry number 1017791-19-3 serves as the unique identifier for this compound within the global chemical registry system. This numerical identifier provides unambiguous identification of the compound across international chemical databases and commercial suppliers. The CAS registry number was assigned following standard protocols for chemical substance registration and ensures consistent identification regardless of nomenclature variations or language differences.

The CAS registry system maintains comprehensive records of the compound's identity, including structural information, molecular formula, and associated research literature. This registry number facilitates accurate communication among researchers, suppliers, and regulatory agencies when referencing this specific compound. The systematic nature of CAS registration ensures that this compound can be reliably distinguished from structurally related compounds within the indole derivative family.

Properties

IUPAC Name

N-(1H-indol-6-ylmethyl)-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-2-4-14(5-3-1)8-10-18-13-15-6-7-16-9-11-19-17(16)12-15/h1-7,9,11-12,18-19H,8,10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUUFEZQKGWYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC3=C(C=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

The synthesis of N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)amine can be approached through several strategies, primarily involving the aminomethylation of indoles followed by alkylation with phenylethylamine derivatives.

Aminomethylation of Indoles

Aminomethylation reactions are crucial for introducing the aminomethyl group into the indole ring. Common methods include the Mannich reaction and its variants, which use imines, N,O acetals, or N,N aminals in the presence of a Lewis acid. However, these methods often suffer from regioselectivity issues, favoring the C-3 position of the indole ring.

Ultrasound-Promoted Aminomethylation

Ultrasound-promoted reactions offer an efficient alternative for aminomethylation. Using sodium hydride and dichloromethane (DCM) as a C1 donor source in a basic medium can facilitate the formation of aminomethylated indoles. This method can be optimized by adjusting reaction conditions such as time, temperature, and solvent composition.

Reaction Conditions Yield Selectivity
2 h at 50°C, DMF/DCM Moderate Low
3 h at 50°C, DMF/DCM Higher Improved

Alkylation with Phenylethylamine Derivatives

After obtaining the aminomethylated indole, the next step involves alkylation with a phenylethylamine derivative. This can be achieved under basic conditions using a suitable base such as sodium hydride (NaH) or cesium carbonate (Cs2CO3).

Reaction with Phenylethylamine

The alkylation step typically involves reacting the aminomethylated indole with phenylethylamine in the presence of a base. The choice of solvent and reaction conditions can significantly affect the yield and purity of the final product.

Solvent Base Yield
Acetonitrile NaH Moderate
DMF Cs2CO3 Lower

Detailed Synthesis Protocol

Step 1: Synthesis of Aminomethylated Indole

  • Materials Needed:

    • Indole
    • Sodium hydride (NaH)
    • Dichloromethane (DCM)
    • Piperidine (or other secondary amine)
    • DMF
  • Procedure:

    • In a round-bottom flask, combine indole, NaH, and DCM under basic conditions.
    • Add piperidine and stir under ultrasound irradiation at 50°C for 2 hours.
    • Monitor the reaction by TLC and adjust conditions as needed.

Step 2: Alkylation with Phenylethylamine

  • Materials Needed:

    • Aminomethylated indole from Step 1
    • Phenylethylamine
    • Sodium hydride (NaH)
    • Acetonitrile
  • Procedure:

    • In a separate round-bottom flask, combine the aminomethylated indole, phenylethylamine, and NaH in acetonitrile.
    • Stir the mixture at room temperature for several hours or until completion, as indicated by TLC.
    • Work up the reaction mixture by extracting with a suitable solvent and purifying the product.

Research Findings and Challenges

The synthesis of this compound poses several challenges, including regioselectivity during the aminomethylation step and the need for optimized reaction conditions to achieve high yields. Recent studies have shown that ultrasound-promoted reactions can enhance efficiency and selectivity in aminomethylation reactions. However, further research is needed to fully optimize these conditions for the synthesis of complex indole derivatives.

Chemical Reactions Analysis

Types of Reactions

N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)amine can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides or quinones.

    Reduction: Can be reduced to form amines or other reduced derivatives.

    Substitution: Can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions vary depending on the type of substitution but often involve catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemical research, N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)amine serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various reaction pathways, including:

  • Oxidation : Formation of corresponding oxides or quinones.
  • Reduction : Production of secondary or tertiary amines.
  • Substitution Reactions : Engaging in nucleophilic or electrophilic substitutions.

Biology

The compound has been studied for its potential biological activities:

  • Anticancer Activity : Research indicates that indole derivatives exhibit anti-proliferative effects against various human cancer cell lines. For example, compounds derived from similar structures have shown significant activity against SGC-7901 and A-549 cell lines .
  • Anti-inflammatory Effects : Indole derivatives have been linked to the inhibition of inflammatory markers such as TNF-α, showcasing their potential in treating inflammatory diseases .

Medicine

This compound is being investigated for therapeutic applications:

  • Neuropharmacology : The compound may interact with serotonin receptors (5-HT), suggesting potential use in treating mood disorders, migraines, and anxiety-related conditions. Its mechanism involves enhancing neurotransmission linked to serotonin pathways .

Industry

In industrial applications, this compound is utilized in synthesizing dyes and pigments due to its vibrant color properties. Its unique chemical structure also makes it suitable for developing new materials with specific functional properties.

Table 1: Biological Activities of Indole Derivatives

Activity TypeExample CompoundsIC50 Values (µM)Reference
AnticancerMethyl 5-(1H-indol-3-ylselanyl)1.1Verma et al., 2024
Anti-inflammatoryIndole glucosinolatesVariesVo et al., 2024
AntimicrobialVarious indole derivativesIC50 between 5–6Verma et al., 2024

Case Study: Anticancer Potential

A study conducted on a series of indole derivatives revealed that certain compounds exhibited potent anti-proliferative effects against multiple cancer cell lines. The derivatives were evaluated using MTT assays, showing promise in future cancer therapies.

Mechanism of Action

The mechanism of action of N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)amine involves its interaction with molecular targets such as receptors or enzymes. The indole moiety may interact with specific binding sites, while the phenylethylamine structure may influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s core indole-phenylethylamine scaffold is shared with several derivatives, differing in substituent positions, functional groups, and attached moieties. Key analogs include:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features/Applications References
4-Fluoro-N-(1H-indol-6-ylmethyl)aniline Fluorine at para-position of aniline C₁₅H₁₃FN₂ 240.28 Enhanced lipophilicity; potential receptor binding modulation
N-(2-Phenylethyl)-1H-indol-5-amine Indole substituted at 5-position C₁₆H₁₆N₂ 236.31 Positional isomer; possible serotonin receptor affinity
N-(1H-Indol-6-ylmethyl)cyclopropanamine Cyclopropyl group replacing phenylethyl chain C₁₂H₁₄N₂ 186.25 Simplified structure; reduced steric bulk
N,N-Diethyl-1H-indol-6-amine Diethylamine substituent C₁₂H₁₆N₂ 188.27 Altered amine basicity; solvent-dependent reactivity

Key Observations :

  • Positional Isomerism: Substitution at the indole 5-position (vs.
  • Fluorine Substitution : The addition of fluorine in 4-fluoro analogs increases metabolic stability and lipophilicity, a common strategy in medicinal chemistry .
  • Amine Chain Modifications : Replacement of the phenylethyl group with cyclopropane (as in ) simplifies the structure but may reduce target engagement due to decreased aromatic interactions.
Pharmacological Profiles
  • Serotonin Receptor Affinity : Phenylethylamine-containing indoles (e.g., N-(2-phenylethyl)-1H-indol-5-amine) are hypothesized to interact with 5-HT receptors due to structural similarity to tryptamine derivatives .

Physicochemical Properties

Property N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)amine 4-Fluoro-N-(1H-indol-6-ylmethyl)aniline N-(1H-Indol-6-ylmethyl)cyclopropanamine
LogP (Predicted) ~3.2 (moderate lipophilicity) ~3.8 (higher lipophilicity) ~2.1 (lower lipophilicity)
Solubility Low in water; soluble in DMSO/ethanol Similar to target compound Improved aqueous solubility
Stability Stable under inert conditions Enhanced metabolic stability due to F Prone to cyclopropane ring opening

Notes:

  • The phenylethyl chain contributes to moderate lipophilicity, favoring blood-brain barrier penetration .
  • Fluorine substitution improves metabolic stability but may introduce toxicity risks .

Biological Activity

N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its activity.

Chemical Structure and Formula
The molecular formula for this compound is C₁₇H₁₈N₂. The compound features an indole moiety that is known for its diverse biological activities, linked to a phenylethylamine structure which may influence its receptor interactions and overall biological efficacy .

Synthesis Methods
The synthesis typically involves:

  • Electrophilic Substitution : Functionalizing indole at the 6-position.
  • Coupling Reaction : Reacting the functionalized indole with phenylethylamine under basic conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The indole structure may facilitate binding to specific sites, while the phenylethylamine component enhances selectivity and potency against certain biological pathways .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Cytotoxicity Studies : In vitro assays have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including pancreatic cancer cells. For instance, several analogs demonstrated IC₅₀ values below 5 μM, indicating strong antiproliferative properties .
  • Mechanistic Insights : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function, leading to cell cycle arrest in the G2/M phase .

Case Studies

  • Pancreatic Cancer Research
    A study synthesized a library of compounds based on the indole framework, including this compound. The results indicated that this compound class could inhibit ATP production in pancreatic cancer cells effectively, with some exhibiting promising IC₅₀ values .
  • Tubulin Polymerization Inhibition
    Related compounds demonstrated significant inhibition of tubulin polymerization, which is crucial for cancer cell division. One derivative showed an IC₅₀ value of 0.45 µM against HeLa cells, indicating a potent mechanism of action against tumor growth through microtubule disruption .

Comparative Biological Activity Table

Compound NameIC₅₀ (µM)Cancer Cell LineMechanism of Action
This compound<5PancreaticInhibition of ATP production
Derivative 3d0.45HeLaTubulin polymerization inhibition
Derivative 3h>10MDA-MB-231Reduced antiproliferative activity

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)amine in academic settings?

A reductive amination approach using aldehydes and amines with a Pd/NiO catalyst under hydrogen atmosphere (25°C, 10 hours) is a viable method, as demonstrated for structurally similar amines . Adjustments may include substituting indole-6-carbaldehyde and 2-phenylethylamine as precursors. Purification via filtration and solvent evaporation yields the product. Optimization of molar ratios and catalyst loading (e.g., 1.1 wt% Pd/NiO) is critical for reproducibility.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Employ 1H^1 \text{H} NMR (400 MHz, CDCl3_3) to confirm the presence of indole protons (δ 6.5–7.2 ppm), benzylic methylene groups (δ 3.8–4.2 ppm), and aromatic phenylethyl signals (δ 7.2–7.4 ppm). 13C^{13} \text{C} NMR can resolve carbonyl or sp3^3-hybridized carbons. Mass spectrometry (ESI-MS) provides molecular ion verification .

Q. What are the stability considerations for storing this compound?

Store under inert gas (N2_2) at –20°C to prevent oxidation or degradation. Monitor for color changes or precipitate formation, which may indicate decomposition. Avoid prolonged exposure to light due to the indole moiety’s photosensitivity .

Advanced Research Questions

Q. How can contradictory data in reaction yields be resolved when synthesizing this compound under varying catalytic systems?

Systematic comparison of catalysts (e.g., Pd/NiO vs. Raney Ni) and solvents (e.g., methanol vs. acetonitrile) is essential. For instance, Pd/NiO achieves >90% yields for similar amines, but competing side reactions (e.g., over-reduction) may require controlled hydrogen pressure or lower temperatures. Kinetic studies (e.g., time-resolved NMR) can identify intermediates .

Q. What computational strategies predict the bioactivity of this compound against microbial targets?

Perform molecular docking using AutoDock Vina to model interactions with bacterial enzymes (e.g., dihydrofolate reductase). Prioritize amino acid residues (e.g., LEU704, GLY708) for hydrogen bonding or hydrophobic contacts. Validate predictions with in vitro antimicrobial assays (MIC values) against S. aureus or E. coli .

Q. How do matrix effects interfere with HPLC analysis of this compound, and what mitigation strategies exist?

Co-eluting impurities (e.g., residual indole derivatives) can skew quantification. Implement a pre-HPLC water wash step to remove polar contaminants or add scavengers (e.g., 4-methylbenzene-1,2-diamine) to neutralize reactive nitrites. Use a C18 column with gradient elution (ACN:H2_2O + 0.1% TFA) for optimal resolution .

Q. What mechanistic insights explain the selectivity of this compound in coordination chemistry?

The indole nitrogen and amine groups act as chelating ligands for transition metals (e.g., Ni2+^{2+}, Co2+^{2+}). UV-Vis and X-ray crystallography reveal octahedral geometries in complexes, with solvent molecules (e.g., CH3_3OH) occupying axial positions. Stability constants can be determined via potentiometric titrations .

Methodological Guidelines

  • Synthesis Optimization : Use Design of Experiments (DoE) to vary catalyst loading, temperature, and reaction time. Response surface methodology identifies optimal conditions .
  • Analytical Validation : Cross-validate NMR data with FT-IR (e.g., N–H stretches at 3300–3500 cm1^{-1}) and elemental analysis (±0.3% tolerance) .
  • Bioactivity Testing : Follow CLSI guidelines for antimicrobial assays, including positive controls (e.g., ampicillin) and solvent blanks to exclude false positives .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)amine
Reactant of Route 2
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N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.